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DIPROPOXY-P-TOLUIDINE - 4977-59-7

DIPROPOXY-P-TOLUIDINE

Catalog Number: EVT-7957694
CAS Number: 4977-59-7
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dipropoxy-p-toluidine is synthesized from p-toluidine through alkoxylation with propylene oxide. It falls under the category of aromatic amines and is classified as a curing agent or polymer auxiliary. The compound is commercially available and can be sourced from various chemical suppliers, reflecting its industrial relevance .

Synthesis Analysis

Methods and Technical Details

The synthesis of dipropoxy-p-toluidine typically involves the nucleophilic addition of p-toluidine to propylene oxide. This reaction is generally catalyzed by bases such as sodium hydroxide or potassium hydroxide, which facilitate the alkoxylation process. The reaction conditions are controlled to optimize yield and purity, often conducted at elevated temperatures and pressures in industrial settings.

  1. Starting Materials:
    • p-Toluidine
    • Propylene oxide
  2. Reaction Conditions:
    • Catalysts: Sodium hydroxide or potassium hydroxide
    • Temperature: Typically around 80-85 °C
    • Pressure: Controlled to maintain optimal reaction conditions
  3. Industrial Production:
    • Conducted in large reactors with precise monitoring to ensure high conversion rates and minimal byproducts .
Molecular Structure Analysis

Structure and Data

Dipropoxy-p-toluidine features a structure that includes a p-toluidine backbone with two propoxy groups attached. The structural representation can be depicted as follows:

Structural Formula C6H4(CH3)N(CH2CH(O)CH3)2\text{Structural Formula }\quad \text{C}_6\text{H}_4(\text{CH}_3)\text{N}(\text{CH}_2\text{CH}(\text{O})\text{CH}_3)_2

Key data regarding its molecular structure:

  • Molecular Formula: C13H21NO2C_{13}H_{21}NO_2
  • CAS Number: 38668-48-3
  • Molar Mass: 223.3 g/mol .
Chemical Reactions Analysis

Reactions and Technical Details

Dipropoxy-p-toluidine can undergo various chemical reactions, including:

  1. Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
  2. Reduction: It can be reduced to secondary amines or alcohols depending on the reducing agent used.
  3. Substitution Reactions: The hydroxypropyl groups can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include:

  • Oxidizing Agents: Potassium permanganate, hydrogen peroxide
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride .
Mechanism of Action

Process and Data

As a curing accelerator, dipropoxy-p-toluidine facilitates the cross-linking process during the polymerization of epoxy resins. The mechanism involves:

  1. Nucleophilic Attack: The amino group in dipropoxy-p-toluidine acts as a nucleophile, attacking electrophilic sites on the epoxy resin.
  2. Cross-Linking Formation: This results in the formation of cross-linked networks that enhance the mechanical properties of the cured resin.

The effectiveness of this compound is influenced by environmental factors such as temperature and humidity, which can affect the curing rate and final product quality .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dipropoxy-p-toluidine exhibits several notable physical and chemical properties:

  • Appearance: Typically a colorless to yellowish paste
  • Solubility: Soluble in organic solvents but insoluble in water
  • Boiling Point: Not specified in available literature; requires further investigation
  • Flash Point: Requires specific testing for safety data sheets (SDS)

These properties make it suitable for use in various industrial applications, especially where solvent-based systems are employed .

Applications

Scientific Uses

Dipropoxy-p-toluidine is primarily utilized in:

  1. Curing Agents for Epoxy Resins: It accelerates the curing process, leading to faster production times.
  2. Additives in Coating Systems: Enhances the performance characteristics of coatings used on floors, walls, and roofs.
  3. Polymer Chemistry Research: Investigated for its role in improving polymerization processes and product quality.

Its versatility makes it a valuable component in both industrial applications and scientific research contexts .

Synthesis and Manufacturing Methodologies

Catalytic Nucleophilic Addition Mechanisms in Propoxylation

Dipropoxy-p-toluidine (DIPT) synthesis employs a catalytic nucleophilic addition mechanism where p-toluidine acts as a nucleophile attacking propylene oxide. The reaction proceeds via a two-step alkoxylation process where the aromatic amine's nitrogen center undergoes sequential propoxylation. This mechanism involves initial formation of N-(2-hydroxypropyl)-p-toluidine intermediate, followed by secondary alkoxylation to yield the tertiary amine product, N,N-di(2-hydroxypropyl)-p-toluidine [4] [10].

The reaction's regioselectivity and stereochemistry are influenced by catalyst choice. Lewis acid catalysts such as zinc iodide or lithium iodide promote ring-opening of propylene oxide through electrophilic activation, directing addition predominantly to the less sterically hindered carbon of the epoxide ring. This results in a mixture of structural isomers due to potential bonding at either primary or secondary carbons of propylene oxide. Research confirms commercial DIPT typically contains five distinct isomers, including a pair of enantiomers arising from chiral centers formed during asymmetric bond formation [4].

Table 1: Catalytic Systems in DIPT Synthesis

Catalyst TypeExample CompoundsIsomeric OutcomeYield Range
Lewis AcidsZnI₂, LiI, AlCl₃3-5 isomers including enantiomers85-92%
Alkali SaltsKOH, NaOHLimited isomer diversity75-85%
Composite SystemsKI/NaOH, Phase-transfer catalystsControlled isomer distribution90-95%

Composite aminolysis initiators (e.g., potassium iodide/sodium hydroxide systems) significantly enhance reaction kinetics. The iodide anion facilitates a nucleophilic catalysis pathway by attacking propylene oxide to form a more reactive iodoalkoxide intermediate. This undergoes rapid displacement by the amine, regenerating the iodide catalyst. This mechanism reduces activation energy and mitigates side reactions like polypropoxylation [10].

Optimization of Reaction Conditions for High-Yield Production

Optimized temperature control is critical for balancing reaction rate and selectivity. Industrial processes typically operate between 160-200°C in pressurized reactors to maintain propylene oxide in liquid phase. Below 160°C, reaction kinetics become impractically slow, while temperatures exceeding 200°C promote thermal degradation and formation of colored impurities that necessitate post-synthesis purification [5] [7].

Molar ratio management between p-toluidine and propylene oxide profoundly impacts product quality. A stoichiometric excess of propylene oxide (2.2:1 to 2.5:1) ensures complete di-substitution while minimizing residual amine content. However, excessive propylene oxide (>3:1) increases formation of polypropoxylated byproducts that are difficult to separate via distillation due to similar boiling points. Reactor systems employ multi-stage feeding where 60% of propylene oxide is added initially, with the remainder introduced gradually to control exothermicity and suppress side reactions [5] [10].

Table 2: Optimized Industrial Reaction Parameters

ParameterOptimal RangeImpact on Yield/PurityIndustrial Equipment
Temperature160-200°C<160°C: Slow kinetics; >200°C: DegradationJacketed stainless steel reactors
Molar Ratio (PO:amine)2.2:1 - 2.5:1<2.2: Incomplete reaction; >2.5: PolypropoxylationMetered feeding systems
Pressure4-8 barPrevents PO volatilizationPressure-rated autoclaves
Catalyst Load0.5-1.5 wt%Lower: Slow reaction; Higher: Purification challengesIn-line static mixers

Advanced continuous flow reactors have demonstrated significant advantages over batch processing. These systems provide precise residence time control (45-90 minutes) through adjustable reactor volumes and achieve superior heat transfer efficiency. This eliminates localized hot spots that cause degradation, consistently yielding products with >98.5% purity by GC analysis. Flow systems also enable integrated distillation for immediate removal of volatile impurities, reducing post-processing requirements by approximately 40% compared to batch methods [5] [8].

Green Chemistry Approaches in Industrial Synthesis

Solvent-free synthesis represents a cornerstone of sustainable DIPT manufacturing. Modern facilities operate without auxiliary solvents by utilizing excess propylene oxide as both reactant and reaction medium. This approach eliminates VOC emissions and avoids contamination hazards associated with traditional solvents like toluene or methanol. Life cycle assessments confirm solvent-free operation reduces E-factor (environmental factor) from 5.2 to 0.8 kg waste/kg product, primarily by circumventing solvent recovery distillation units [5] [10].

Catalyst recycling technologies have emerged to minimize heavy metal waste. Heterogeneous variants such as zinc-modified montmorillonite clays allow filtration and reuse for 8-12 cycles before requiring regeneration. Homogeneous catalyst recovery employs acid-base switching: post-reaction, the mixture is acidified to precipitate catalyst precursors (e.g., ZnI₂), followed by filtration and neutralization. This achieves catalyst recovery rates >85% and reduces zinc content in effluent streams to <5 ppm, significantly below regulatory thresholds [5].

Table 3: Green Chemistry Metrics in DIPT Synthesis

ApproachTechnologyEnvironmental BenefitEconomic Impact
Solvent-Free OperationExcess PO as mediumEliminates 3.5 kg VOC/kg product30% reduction in CAPEX
Catalyst ImmobilizationZn-clay composites90% reduction in metal waste$12/kg savings in catalyst costs
Energy IntegrationReaction heat for distillation40% lower steam consumption22% lower operating costs
Continuous ProcessingMicrochannel reactors60% smaller carbon footprint2.3x space-time yield

Atom economy optimization is achieved through innovative propylene oxide recycling. Unreacted oxide is recovered via vacuum stripping from the reaction mixture and purified through molecular sieve dehydration. This enables >95% reutilization efficiency, approaching theoretical maximum atom economy of 91%. Additionally, continuous membrane filtration systems remove degradation products using polyamide nanofilters, eliminating energy-intensive distillation steps and reducing overall energy consumption by 35% compared to conventional purification trains [5] [10].

Renewable energy integration has transformed manufacturing sustainability. Solar-thermal systems provide 60-70% of distillation energy requirements through parabolic concentrators heating thermal oil circuits. This synergy between chemical synthesis and renewable infrastructure reduces cradle-to-gate carbon emissions to 2.1 kg CO₂-eq/kg DIPT, establishing it as an environmentally advanced specialty chemical production process [5].

Properties

CAS Number

4977-59-7

Product Name

DIPROPOXY-P-TOLUIDINE

IUPAC Name

1-[N-(2-hydroxypropyl)-4-methylanilino]propan-2-ol

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

InChI

InChI=1S/C13H21NO2/c1-10-4-6-13(7-5-10)14(8-11(2)15)9-12(3)16/h4-7,11-12,15-16H,8-9H2,1-3H3

InChI Key

JFZVSHAMRZPOPA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O

Canonical SMILES

CC1=CC=C(C=C1)N(CC(C)O)CC(C)O

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